C17-Sphinganine

Description

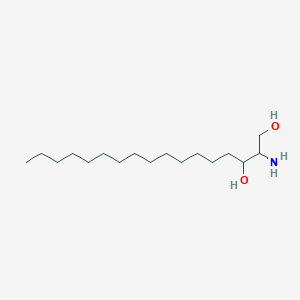

C17-Sphinganine (heptadecasphinganine, molecular formula: C₁₇H₃₇NO₂, molecular weight: 287.48 g/mol) is a sphingoid base characterized by a 17-carbon alkyl chain and hydroxyl/amino functional groups at positions 1 and 3, respectively . It serves as a critical intermediate in sphingolipid metabolism and is structurally analogous to sphinganine (dihydrosphingosine), the precursor for ceramides and complex sphingolipids. This compound has emerged as a biomarker in clinical and research settings, notably for sepsis diagnosis (ROC-AUC: 0.913) and as an internal standard in lipidomic analyses due to its high purity (>95%) and stability .

Properties

IUPAC Name |

2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: C17-Sphinganine can be synthesized through a multi-step process involving the condensation of fatty acids with amino alcohols. The synthesis typically involves the following steps:

Condensation Reaction: A fatty acid, such as heptadecanoic acid, is condensed with an amino alcohol, such as serine, in the presence of a catalyst.

Reduction Reaction: The resulting product is then reduced using a reducing agent like sodium borohydride to form the sphinganine backbone.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: C17-Sphinganine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sphingosine and other derivatives.

Reduction: Reduction reactions can convert it to dihydrosphingosine.

Substitution: It can undergo substitution reactions to form various sphingolipid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Sphingosine: Formed through oxidation.

Dihydrosphingosine: Formed through reduction.

Various Sphingolipid Derivatives: Formed through substitution reactions.

Scientific Research Applications

C17-Sphinganine has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard for chromatographic analysis of sphingosine compounds.

Biology: Studied for its role in cellular processes such as cell growth, differentiation, and apoptosis.

Medicine: Investigated for its potential as a biomarker for diseases such as sepsis and diabetes.

Industry: Used in the development of bioactive compounds with antimicrobial properties.

Mechanism of Action

C17-Sphinganine exerts its effects through various molecular targets and pathways:

Cell Membrane Integration: It integrates into cell membranes, affecting membrane fluidity and signaling pathways.

Enzyme Inhibition: It inhibits enzymes involved in sphingolipid metabolism, such as sphingosine kinase.

Signaling Pathways: It modulates signaling pathways such as the mTOR signaling pathway and NF-κB signaling pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of C17-Sphinganine with Related Sphingoid Bases

- Key Differences: The shorter C17 chain of this compound reduces hydrophobicity compared to C18 sphinganine, enhancing its utility in hydrophilic interaction liquid chromatography (HILIC) . Unlike fumonisins, this compound lacks esterified sidechains, rendering it non-mycotoxic .

Analytical Detection and Quantification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.